(2-Hydroxyethyl)carbamate (2-Hydroxyethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14027290
InChI: InChI=1S/C3H7NO3/c5-2-1-4-3(6)7/h4-5H,1-2H2,(H,6,7)/p-1
SMILES:
Molecular Formula: C3H6NO3-
Molecular Weight: 104.08 g/mol

(2-Hydroxyethyl)carbamate

CAS No.:

Cat. No.: VC14027290

Molecular Formula: C3H6NO3-

Molecular Weight: 104.08 g/mol

* For research use only. Not for human or veterinary use.

(2-Hydroxyethyl)carbamate -

Specification

Molecular Formula C3H6NO3-
Molecular Weight 104.08 g/mol
IUPAC Name N-(2-hydroxyethyl)carbamate
Standard InChI InChI=1S/C3H7NO3/c5-2-1-4-3(6)7/h4-5H,1-2H2,(H,6,7)/p-1
Standard InChI Key QENMPTUFXWVPQZ-UHFFFAOYSA-M
Canonical SMILES C(CO)NC(=O)[O-]

Introduction

Chemical and Physical Properties of (2-Hydroxyethyl)carbamate

Structural Characteristics

HEC is a colorless, water-soluble liquid with moderate viscosity. Its molecular structure combines a carbamate group (NH2COO\text{NH}_2\text{COO}^-) and a hydroxyethyl moiety (HOCH2CH2\text{HOCH}_2\text{CH}_2-), enabling both hydrogen bonding and nucleophilic reactivity. The compound’s solubility in polar solvents and stability under ambient conditions make it suitable for diverse chemical applications .

Physicochemical Data

Critical physical properties of HEC include:

PropertyValueSource
Molecular Weight105.09 g/mol
Boiling Point197.09°C (estimate)
Density1.3895 g/cm³
Refractive Index1.4368

These parameters underscore HEC’s utility in synthetic workflows requiring moderate thermal stability and solubility in aqueous systems .

Synthesis and Manufacturing

Primary Synthetic Route

HEC is synthesized via the reaction of ethylene carbonate with ammonia under controlled conditions :

Ethylene Carbonate+NH3(2-Hydroxyethyl)carbamate+H2O\text{Ethylene Carbonate} + \text{NH}_3 \rightarrow \text{(2-Hydroxyethyl)carbamate} + \text{H}_2\text{O}

This method yields high-purity HEC, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Optimization Strategies

Key parameters influencing synthesis efficiency include:

  • Ammonia Concentration: Stoichiometric excess ensures complete conversion.

  • Temperature: Reactions proceed optimally at 50–60°C.

  • Catalysis: Acidic or basic catalysts are unnecessary due to the inherent reactivity of ethylene carbonate .

Biological Activity and Toxicological Profile

Metabolic Pathways

Contrary to hypotheses positing HEC as an intermediate in EC’s conversion to vinyl carbamate epoxide (a DNA-reactive species), HEC’s weak carcinogenicity implies alternative metabolic routes for EC .

Structural Analogs and Functional Comparisons

Ethyl Carbamate (EC)

EC (C3H7NO2\text{C}_3\text{H}_7\text{NO}_2) lacks the hydroxyethyl group, contributing to its higher volatility and carcinogenic potency .

tert-Butyl Derivatives

Compounds like (R)-tert-butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate exhibit enhanced steric bulk, altering reactivity and pharmacological potential compared to HEC .

Applications and Research Frontiers

Industrial Uses

HEC serves as:

  • A crosslinking agent in polymer synthesis.

  • A precursor for specialty chemicals requiring carbamate functionalities.

Pharmacological Research

Ongoing studies explore HEC’s role in prodrug design, leveraging its hydrolytic stability and moderate bioavailability.

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